(2S)-3-Amino-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2,4,5-trifluorophenyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of amino acids, which are the building blocks of proteins. The presence of the fluorenylmethyloxycarbonyl (Fmoc) group suggests that this compound could be used in peptide synthesis. The Fmoc group is commonly used to protect the amino group during peptide synthesis, and can be removed under mild basic conditions .
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of the Fmoc-protected amino acid with the trifluorophenyl group. This could be achieved using peptide coupling reagents like carbodiimides .Molecular Structure Analysis
The molecular structure of this compound would include a central carbon atom (the alpha carbon), attached to an amino group, a carboxyl group, a hydrogen atom, and a complex side chain. The side chain would include the trifluorophenyl group and the Fmoc-protected amino group .Chemical Reactions Analysis
In terms of reactivity, the compound could participate in reactions typical of amino acids. For example, the carboxyl group could react with bases, and the amino group could react with acids. The Fmoc group could be removed using a base like piperidine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, amino acids are solid at room temperature, and they have high melting points due to their ability to form strong hydrogen bonds. The presence of the trifluorophenyl group could make the compound more hydrophobic .Scientific Research Applications
Enzyme-activated Surfactants for Carbon Nanotubes
N-Fluorenyl-9-methoxycarbonyl-protected amino acids, closely related to the specified compound, have been utilized as surfactants for carbon nanotubes. These surfactants are converted into enzymatically activated versions, creating homogeneous aqueous nanotube dispersions under constant and physiological conditions. This application is crucial for the dispersion of carbon nanotubes in various solvents, enhancing their compatibility with biological systems and materials (B. Cousins et al., 2009).
Synthesis of Oligomers and Peptide Bonds
The chemical structure has been pivotal in the synthesis of oligomers derived from amide-linked neuraminic acid analogues and for providing a reversible protecting group for the amide bond in peptides. This facilitates the synthesis of 'difficult sequences' in peptides, demonstrating its importance in peptide synthesis and potentially in the development of therapeutic peptides (Travis Q. Gregar & J. Gervay-Hague, 2004; T. Johnson et al., 1993).
Material Science and Nanotechnology
Research into the self-assembly of Fmoc variants of amino acids, including those with structures related to the compound , has revealed controlled morphological changes at the supramolecular level. These findings open avenues for designing novel self-assembled architectures with applications in material science and nanotechnology (Kshtriya et al., 2021).
Fluorescent Substrates for Peptidases
The synthesis and application of new fluorescent amino acids, modeled after the compound , have been developed for use in quenched fluorescent peptide substrates for peptidases. This innovation provides alternatives to traditional fluorescent probes, facilitating the study of enzyme kinetics and substrate specificity (C. Knight, 1991).
Determination of Absolute Configuration of α-Amino Acids
The compound's derivatives have been employed in reactions enabling the determination of the absolute configuration of α-amino acids directly in reaction mixtures. This application is significant for the study of amino acid chirality, which is essential for understanding protein structure and function (V. Toome & G. Reymond, 1975).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
CAS No. |
959580-94-0 |
---|---|
Molecular Formula |
C25H20F3NO4 |
Molecular Weight |
455.433 |
IUPAC Name |
(2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-(2,4,5-trifluorophenyl)butanoic acid |
InChI |
InChI=1S/C25H20F3NO4/c26-19-11-21(28)20(27)9-13(19)10-22(29)23(24(30)31)25(32)33-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-9,11,18,22-23H,10,12,29H2,(H,30,31)/t22?,23-/m0/s1 |
InChI Key |
QYPHZVUAPKDXTN-WCSIJFPASA-N |
SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(C(CC4=CC(=C(C=C4F)F)F)N)C(=O)O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.